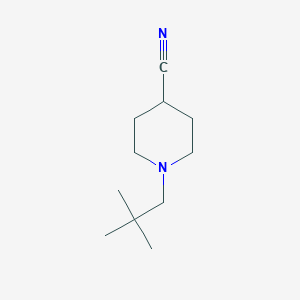
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-1-(エチルスルホニル)-2-フルオロベンゼンは、ベンゼン環に臭素、エチルスルホニル、フッ素の置換基を持つ芳香族化合物です。
準備方法
合成経路と反応条件: 一般的な方法の1つは、鈴木-宮浦カップリング反応で、ボロン試薬とパラジウム触媒を用いて炭素-炭素結合を形成します 。反応条件は一般的に穏やかで、さまざまな官能基に耐えることができます。
工業生産方法: この化合物の工業生産には、同様の合成経路を使用しますが、収率と効率を向上させるように最適化された大規模反応が伴う場合があります。連続フローリアクターと自動化システムを使用すると、合成プロセスのスケーラビリティと再現性を向上させることができます。
化学反応の分析
反応の種類: 4-ブロモ-1-(エチルスルホニル)-2-フルオロベンゼンは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子とフッ素原子は、求核置換反応または求電子置換反応によって他の置換基と置き換えることができます。
酸化と還元: エチルスルホニル基は、適切な条件下で酸化または還元することができます。
カップリング反応: この化合物は、鈴木-宮浦カップリングなどのクロスカップリング反応に関与して、より複雑な分子を形成することができます。
一般的な試薬と条件:
パラジウム触媒: 炭素-炭素結合の形成を促進するために、カップリング反応で使用されます。
ボロン試薬: さまざまな置換基を導入するために、鈴木-宮浦カップリングで使用されます。
酸化剤と還元剤: エチルスルホニル基を修飾するために使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、臭素原子またはフッ素原子を置き換えるさまざまな官能基を持つ、さまざまな誘導体を生成することができます。
4. 科学研究への応用
4-ブロモ-1-(エチルスルホニル)-2-フルオロベンゼンは、科学研究においていくつかの用途があります。
有機合成: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
材料科学:
医薬品化学: 医薬品化合物の合成における可能性のある用途について調査されています。
科学的研究の応用
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
作用機序
4-ブロモ-1-(エチルスルホニル)-2-フルオロベンゼンの作用機序には、反応性置換基の存在によるさまざまな化学反応に関与する能力が含まれます。臭素原子とフッ素原子は置換反応を起こす可能性があり、エチルスルホニル基は酸化または還元によって修飾することができます。これらの反応により、この化合物はさまざまな分子標的および経路と相互作用することができ、有機合成における汎用性の高い試薬となっています。
類似の化合物:
4-ブロモ-1-(メチルスルホニル)-2-フルオロベンゼン: エチルスルホニル基の代わりにメチルスルホニル基を持つ類似の構造。
4-ブロモ-1-(エチルスルホニル)-2-クロロベンゼン: フッ素原子の代わりに塩素原子を持つ類似の構造。
独自性: 4-ブロモ-1-(エチルスルホニル)-2-フルオロベンゼンは、臭素、エチルスルホニル、フッ素の特定の組み合わせによって独特であり、これにより独特の化学的特性と反応性が得られます。この独自性は、特に複雑な有機分子の合成において、さまざまな用途において価値のあるものとなっています。
類似化合物との比較
4-Bromo-1-(methylsulfonyl)-2-fluorobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Bromo-1-(ethylsulfonyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene is unique due to the specific combination of bromine, ethylsulfonyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules.
特性
分子式 |
C8H8BrFO2S |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
4-bromo-1-ethylsulfonyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
InChIキー |
LUYCGWIORZQCEK-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
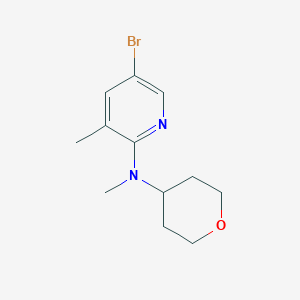
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)

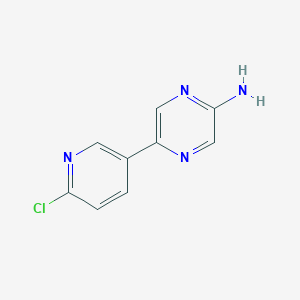
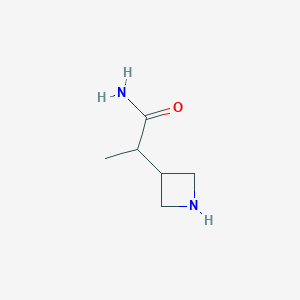

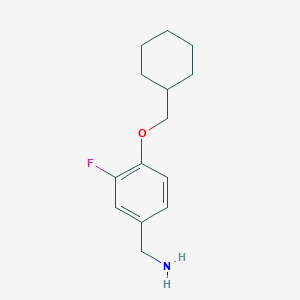


![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)

